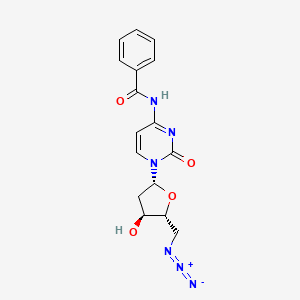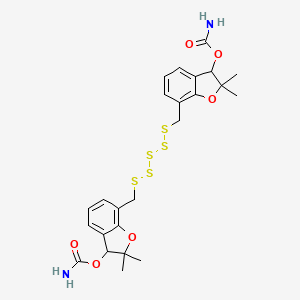
5'-Azido-N-benzoyl-2',5'-dideoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Azido-N-benzoyl-2’,5’-dideoxycytidine is a modified nucleoside that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of an azido group at the 5’ position and a benzoyl group at the N position of the cytidine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction . This reaction involves the use of triphenylphosphine and water to convert the azido group into an amino group, which can then be further modified to introduce the benzoyl group.
Industrial Production Methods
While specific industrial production methods for 5’-Azido-N-benzoyl-2’,5’-dideoxycytidine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5’-Azido-N-benzoyl-2’,5’-dideoxycytidine undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reagents like triphenylphosphine.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions, particularly in the presence of copper(I) catalysts.
Common Reagents and Conditions
Triphenylphosphine: Used in the Staudinger reaction for azido group reduction.
Copper(I) Catalysts: Employed in click chemistry for cyclization reactions.
Toluene or Anhydrous Tetrahydrofuran: Solvents used in various reactions involving the compound.
Major Products Formed
Amino-Modified Nucleosides: Resulting from the reduction of the azido group.
Cyclized Macrocycles: Formed through intramolecular cyclization reactions.
Applications De Recherche Scientifique
5’-Azido-N-benzoyl-2’,5’-dideoxycytidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5’-Azido-N-benzoyl-2’,5’-dideoxycytidine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA processes. The azido group can participate in click chemistry reactions, allowing for the attachment of various functional groups. This can lead to the formation of modified nucleic acids that can be used to study protein-nucleic acid interactions and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-Azido-2’,5’-dideoxycytidine: Lacks the benzoyl group but shares the azido modification.
5’-Amino-2’,5’-dideoxycytidine: Resulting from the reduction of the azido group.
5’-Azido-5’-deoxythymidine: Another nucleoside analog with similar azido modification.
Uniqueness
5’-Azido-N-benzoyl-2’,5’-dideoxycytidine is unique due to the presence of both the azido and benzoyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these modifications allows for the study of complex biological systems and the development of novel therapeutic agents .
Propriétés
Numéro CAS |
74597-69-6 |
|---|---|
Formule moléculaire |
C16H16N6O4 |
Poids moléculaire |
356.34 g/mol |
Nom IUPAC |
N-[1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H16N6O4/c17-21-18-9-12-11(23)8-14(26-12)22-7-6-13(20-16(22)25)19-15(24)10-4-2-1-3-5-10/h1-7,11-12,14,23H,8-9H2,(H,19,20,24,25)/t11-,12+,14+/m0/s1 |
Clé InChI |
OBDFXIWMWWPQSJ-OUCADQQQSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CN=[N+]=[N-])O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)




![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)


![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
